molecular formula C6H10ClF2N3 B2482545 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride CAS No. 2171894-89-4

3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride

Cat. No.: B2482545
CAS No.: 2171894-89-4
M. Wt: 197.61
InChI Key: MKFYBFCWOATROQ-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C6H9F2N3·HCl It is characterized by the presence of a pyrazole ring and two fluorine atoms attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the difluoromethyl group: This step involves the use of difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) to introduce the difluoromethyl group onto the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, and amines under appropriate reaction conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones: These compounds share the difluoromethyl group and pyrazole ring but differ in their overall structure and functional groups.

    Pyridine, 3,6-difluoro-2-(1H-pyrazol-3-yl): This compound also contains a pyrazole ring and difluoromethyl group but is based on a pyridine scaffold.

Uniqueness

3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride is unique due to its specific combination of a pyrazole ring, difluoromethyl group, and amine functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,3-difluoro-2-pyrazol-1-ylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3.ClH/c7-6(8)5(4-9)11-3-1-2-10-11;/h1-3,5-6H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFYBFCWOATROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CN)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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